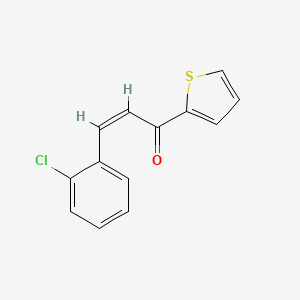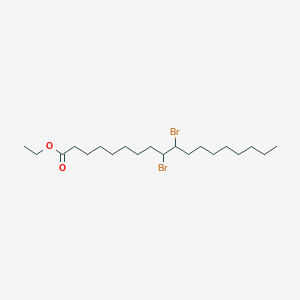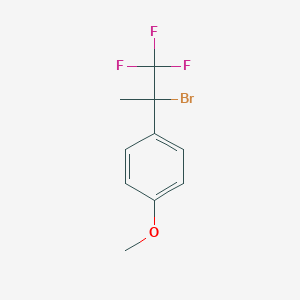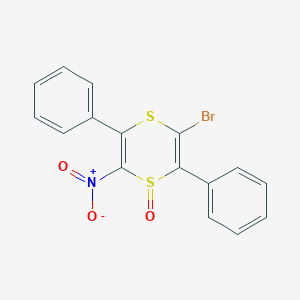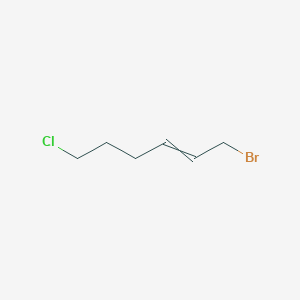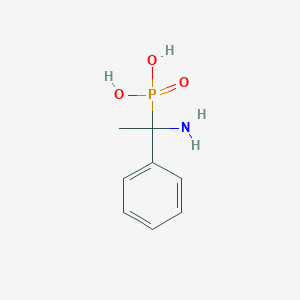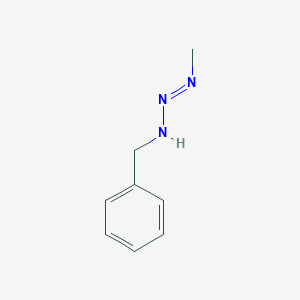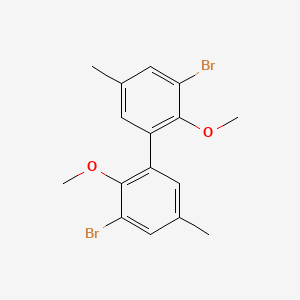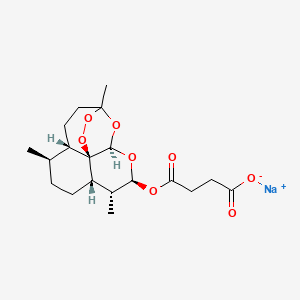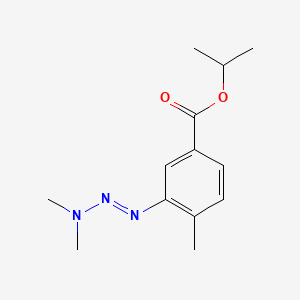![molecular formula C24H26O8 B14434029 4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid CAS No. 76020-57-0](/img/structure/B14434029.png)
4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is an organic compound with the molecular formula C28H52N2O6 It is known for its unique structure, which includes a decane backbone with two benzoic acid groups connected via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid typically involves the reaction of decanedioic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid has several scientific research applications, including:
Materials Science: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks.
Chemistry: Employed in the study of etherification reactions and the development of new synthetic methodologies.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid involves its ability to form stable complexes with metal ions. The benzoic acid groups can coordinate with metal centers, while the decane backbone provides structural flexibility. This coordination ability is crucial for its applications in materials science and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl)
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethyl-1-oxopiperidinium)
Uniqueness
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is unique due to its specific decane backbone and benzoic acid groups, which provide distinct coordination properties and structural flexibility. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where precise control over the spatial arrangement of ligands is essential.
Eigenschaften
CAS-Nummer |
76020-57-0 |
|---|---|
Molekularformel |
C24H26O8 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-[10-(4-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid |
InChI |
InChI=1S/C24H26O8/c25-21(31-19-13-9-17(10-14-19)23(27)28)7-5-3-1-2-4-6-8-22(26)32-20-15-11-18(12-16-20)24(29)30/h9-16H,1-8H2,(H,27,28)(H,29,30) |
InChI-Schlüssel |
OUCWQFYAFZRMLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





